molecular formula C20H13ClN6O B11473095 2-(2-chlorophenyl)-7-(2-pyridylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(2-chlorophenyl)-7-(2-pyridylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11473095
M. Wt: 388.8 g/mol
InChI Key: LPEFRLQFHOLSPZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-7-(2-pyridylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, substituted with a 2-chlorophenyl group and a 2-pyridylmethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-7-(2-pyridylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to enhance yield and reduce production costs .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-7-(2-pyridylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H13ClN6O

Molecular Weight

388.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-11-(pyridin-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H13ClN6O/c21-16-7-2-1-6-14(16)18-24-20-23-11-15-17(27(20)25-18)8-10-26(19(15)28)12-13-5-3-4-9-22-13/h1-11H,12H2

InChI Key

LPEFRLQFHOLSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CC=CC=N5)Cl

Origin of Product

United States

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